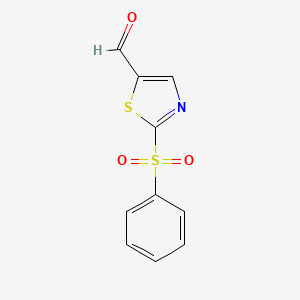

2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonyl chloride is a compound used in organic synthesis . It’s prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. It’s a core part of many biologically important compounds.

Synthesis Analysis

While specific synthesis methods for “2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde” are not available, benzenesulfonyl chloride is known to react with Grignard reagents to form various compounds . Additionally, sodium sulfinates have been used as building blocks for synthesizing many valuable organosulfur compounds .

Chemical Reactions Analysis

Benzenesulfonyl chloride is known to react with Grignard reagents . Benzenesulfonic acid, a related compound, exhibits reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters .

Scientific Research Applications

- Design and Synthesis : Researchers have explored the design and synthesis of fluorescent probes using this compound. Fluorescent probes are essential for detecting biomolecules or molecular activities within cells through fluorescence signals. The process involves selecting a target molecule (e.g., proteins, nucleic acids), choosing a suitable fluorescent dye (organic or biofluorescent), and introducing targeting groups to enhance affinity .

- Cu2+ Detection : 2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde has been employed as a selective fluorescent probe for detecting copper ions (Cu2+). In biological systems, it responds specifically to Cu2+ ions, enabling direct detection in fluids like human serum and cerebrospinal fluid . Such applications are crucial for understanding metal ion homeostasis and toxicity.

- Catalytic Applications : Researchers have explored its catalytic properties, especially in one-step hydrothermal reactions. For instance, nano-SnO2 particles catalyze the pyrolysis of 2,4,6-trihydroxybenzoic acid and m-phenylenediamine to produce carbon quantum dots (CQDs) with emission spectra independent of the excitation wavelength . These CQDs have potential applications in optoelectronics and sensing.

Fluorescent Probes and Imaging Agents

Metal Ion Sensing

Organic Synthesis and Catalysis

Future Directions

properties

IUPAC Name |

2-(benzenesulfonyl)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S2/c12-7-8-6-11-10(15-8)16(13,14)9-4-2-1-3-5-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGXEJMYUKHQSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2795980.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide](/img/structure/B2795988.png)

![ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2795991.png)

![Methyl 3-(2-(benzylthio)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2795999.png)

![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2796000.png)